molecular formula C19H17N5O B12931753 9H-Purin-2-amine, 6-(phenylmethoxy)-9-(phenylmethyl)- CAS No. 156422-39-8

9H-Purin-2-amine, 6-(phenylmethoxy)-9-(phenylmethyl)-

Cat. No.: B12931753
CAS No.: 156422-39-8
M. Wt: 331.4 g/mol
InChI Key: XKOHLRBWOGDFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Purin-2-amine, 6-(phenylmethoxy)-9-(phenylmethyl)- is a synthetic purine derivative characterized by three key substitutions:

  • Position 2: A primary amine (-NH₂) group.
  • Position 6: A phenylmethoxy (benzyloxy, -OCH₂C₆H₅) substituent.
  • Position 9: A phenylmethyl (benzyl, -CH₂C₆H₅) group.

Purines serve as critical scaffolds in medicinal chemistry due to their structural similarity to nucleotides and nucleic acids. Modifications at positions 2, 6, and 9 are known to influence biological activity, solubility, and metabolic stability .

Properties

CAS No.

156422-39-8

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

9-benzyl-6-phenylmethoxypurin-2-amine

InChI

InChI=1S/C19H17N5O/c20-19-22-17-16(18(23-19)25-12-15-9-5-2-6-10-15)21-13-24(17)11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H2,20,22,23)

InChI Key

XKOHLRBWOGDFDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N

Origin of Product

United States

Preparation Methods

Synthesis from 5-Amino-1-phenyl-1H-imidazole-4-carbonitrile Precursors

A well-documented method involves the cyclization of 5-amino-1-phenyl-1H-imidazole-4-carbonitrile derivatives to form the purine core, followed by functional group transformations to install the phenylmethoxy and phenylmethyl groups.

Key steps:

  • Formation of formamidine intermediates: Reaction of ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with phenylamine in ethanol under catalytic aniline hydrochloride yields formamidine intermediates.
  • Cyclization: Treatment with aqueous potassium hydroxide induces cyclization to 5-amino-1-phenyl-1H-imidazole-4-carbonitriles.
  • Purine ring closure: Reaction with triethyl orthoformate (HC(OEt)3) and acetic anhydride (Ac2O) under heating forms the purine ring system.
  • Amination: Subsequent reaction with ammonia in methanol under inert atmosphere converts the intermediate to 9-phenyl-9H-purin-6-amine derivatives.

This method yields 9-phenyl-9H-purin-6-amines in 67-83% yield with high purity, confirmed by NMR, IR, and elemental analysis.

Alkylation at the 9-Position with Phenylmethyl Group

The 9-position nitrogen of the purine ring is alkylated with benzyl (phenylmethyl) groups using benzyl halides under basic conditions.

  • Typical conditions: Reaction with benzyl chloride or benzyl bromide in polar aprotic solvents (e.g., dimethylformamide) with a base such as potassium carbonate or sodium hydride.
  • Outcome: Formation of 9-(phenylmethyl) purine derivatives with high regioselectivity.

This alkylation is a key step to obtain the 9-(phenylmethyl) substitution characteristic of the target compound.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Atmosphere Yield (%) Notes
Formamidine formation Phenylamine, ethanol, catalytic aniline hydrochloride Room temp Argon - Intermediate formation
Cyclization Aqueous KOH Room temp - - Formation of imidazole intermediate
Purine ring closure Triethyl orthoformate, acetic anhydride, heat Reflux - - Ring closure step
Amination Ammonia, methanol Room temp Argon 67-83 Final amination to 2-amine
Benzylation (9-position) Benzyl chloride, base (K2CO3 or NaH), DMF Room temp - High Alkylation at N9
Benzyloxy substitution (6-position) Benzyl chloromethyl ether, base, molecular sieves -30 to 20 Inert (N2/Ar) 88 Protection/substitution at 6-position

Characterization and Analytical Data

  • NMR Spectroscopy:
    • ^1H NMR shows characteristic aromatic protons of phenyl groups at δ 7.2–7.5 ppm.
    • NH2 protons at δ 5.7–5.9 ppm.
    • Purine ring protons at δ 8.1–8.3 ppm.
  • Infrared Spectroscopy:
    • NH stretching bands at 3300–3150 cm^-1.
    • C=N stretching bands at 1650–1660 cm^-1.
  • Mass Spectrometry:
    • Molecular ion peaks consistent with molecular weight of 319.36 g/mol (C19H17N5O).
  • Elemental Analysis:
    • Consistent with calculated values for C, H, N content.

Summary of Key Research Findings

  • The synthesis of 9H-Purin-2-amine, 6-(phenylmethoxy)-9-(phenylmethyl)- is efficiently achieved via cyclization of substituted imidazole precursors followed by selective functionalization steps.
  • The use of triethyl orthoformate and acetic anhydride is critical for purine ring formation, while ammonia treatment introduces the 2-amine group with high yield and purity.
  • Benzylation at the 9-position and benzyloxy substitution at the 6-position require controlled conditions to avoid side reactions and ensure regioselectivity.
  • The overall synthetic route provides a robust platform for preparing this compound and related purine derivatives for pharmaceutical and biochemical applications.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-6-(benzyloxy)-9H-purin-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The benzyl and benzyloxy groups can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The benzyloxy group can be hydrolyzed to form hydroxyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of DABCO.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the benzyloxy group can yield 9-benzyl-6-hydroxy-9H-purin-2-amine .

Scientific Research Applications

Biological Activities

Antiviral Applications
Research indicates that this compound exhibits antiviral properties by modulating the activity of specific enzymes and receptors involved in viral replication. Its ability to interfere with DNA replication pathways positions it as a candidate for developing antiviral therapeutics. Studies have demonstrated that derivatives of purine can inhibit viral enzymes, suggesting a similar mechanism may be at play with this compound.

Anticancer Research
The anticancer potential of 9H-Purin-2-amine, 6-(phenylmethoxy)-9-(phenylmethyl)- has been highlighted in various studies. Its interaction with molecular targets related to cancer cell proliferation suggests it could be developed into an effective anticancer agent. Preliminary investigations have shown that the compound can induce apoptosis in cancer cells, making it a promising candidate for further research.

Synthesis and Production

The synthesis of 9H-Purin-2-amine, 6-(phenylmethoxy)-9-(phenylmethyl)- typically involves multi-step organic reactions. Continuous flow reactors are often utilized in industrial production to enhance yield and consistency by optimizing reaction conditions. This method allows for better control over the synthesis process, which is crucial for producing compounds intended for therapeutic use.

Case Studies and Research Findings

  • Antiviral Activity Study : A study demonstrated that derivatives of purine, similar to 9H-Purin-2-amine, can inhibit specific viral enzymes. This suggests that the compound may share similar mechanisms of action, warranting further exploration in antiviral drug development.
  • Anticancer Efficacy : In vitro studies have shown that the compound can significantly reduce the viability of various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.
  • Biochemical Pathway Interaction : Research has indicated that this compound interacts with key enzymes involved in nucleic acid metabolism, which could lead to novel therapeutic strategies targeting diseases linked to these pathways.

Summary of Applications

Application AreaDescription
Antiviral ResearchPotential to inhibit viral replication through enzyme interaction
Anticancer ResearchInduces apoptosis in cancer cells; modulates signaling pathways
Drug DevelopmentPromising candidate for developing new therapeutics targeting nucleic acid metabolism

Mechanism of Action

The mechanism of action of 9-Benzyl-6-(benzyloxy)-9H-purin-2-amine involves its interaction with specific molecular targets. These targets can include enzymes involved in nucleotide metabolism or signaling pathways. The compound’s structure allows it to bind to active sites or allosteric sites on these enzymes, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substitution at Position 9

Compound Name Position 9 Substituent Key Properties/Applications Reference
Target Compound Phenylmethyl (-CH₂C₆H₅) Likely high lipophilicity (XLogP ~4–5)
9-Phenyl-9H-purin-6-amine Phenyl (-C₆H₅) Intermediate for antitumor agents
9-(Tetrahydro-2H-pyran-2-yl) derivatives Heterocyclic (tetrahydropyran) Improved solubility via polar oxygen atom
9-(2-Azidoethyl)-9H-purin-6-amine Azidoethyl (-CH₂CH₂N₃) Click chemistry applications

Key Insights :

  • Polar substituents (e.g., tetrahydrofuran in ) mitigate logP values, favoring pharmacokinetic profiles .

Substitution at Position 6

Compound Name Position 6 Substituent Synthesis Method Reference
Target Compound Phenylmethoxy (-OCH₂C₆H₅) Likely via SNAr displacement of Cl
6-(Cyclohexylmethoxy)-9H-purin-2-amine Cyclohexylmethoxy (-OCH₂C₆H₁₁) Heating with Na₂SO₄, followed by quenching
6-Chloro-9-(phenylmethyl)-purines Chloro (-Cl) Intermediate for Suzuki couplings

Key Insights :

  • Phenylmethoxy and cyclohexylmethoxy groups are introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions .
  • Chloro derivatives (e.g., ) serve as versatile intermediates for further functionalization .

Substitution at Position 2

Compound Name Position 2 Substituent Reactivity/Applications Reference
Target Compound Amine (-NH₂) Hydrogen bonding capacity; base pairing
2-Chloro-N-phenyl-9-(phenylmethyl)- Chloro (-Cl) and N-phenyl Electrophilic reactivity for cross-coupling
N-Methoxy-9-methyl-9H-purin-6-amines N-Methoxy (-OCH₃) Tautomerism studies; alkylation probes

Key Insights :

  • The 2-amine group in the target compound facilitates hydrogen bonding, critical for binding to biological targets (e.g., enzymes, DNA) .
  • Chloro and N-methoxy substituents alter electronic properties, influencing regioselectivity in alkylation or arylation reactions .

Physicochemical Properties

Property Target Compound 2-Chloro-N-phenyl Analog 9-Phenyl-6-amine
Molecular Weight ~299 g/mol (estimated) 335.8 g/mol ~265 g/mol
logP (Calculated) ~4.5 (estimated) 4.5 (XLogP3) ~3.0
Hydrogen Bonding 1 donor, 4 acceptors 1 donor, 4 acceptors 2 donors, 4 acceptors

Biological Activity

The compound 9H-Purin-2-amine, 6-(phenylmethoxy)-9-(phenylmethyl)- , also known by its CAS number 19916-73-5, belongs to the purine family, which is significant in various biological processes, including DNA and RNA synthesis. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₁N₅O
  • Molecular Mass : 241.25 g/mol
  • Melting Point : 202-205 °C

Structural Information

The structural formula can be represented as follows:

InChI InChI 1S C12H11N5O c13 12 16 10 9 14 7 15 10 11 17 12 18 6 8 4 2 1 3 5 8 h1 5 7H 6H2 H3 13 14 15 16 17 \text{InChI }\text{InChI 1S C12H11N5O c13 12 16 10 9 14 7 15 10 11 17 12 18 6 8 4 2 1 3 5 8 h1 5 7H 6H2 H3 13 14 15 16 17 }

Research indicates that compounds similar to 9H-Purin-2-amine can act as inhibitors of various enzymes involved in nucleotide metabolism. The presence of the phenylmethoxy and phenylmethyl groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Pharmacological Effects

  • Anticancer Activity : Studies have shown that purine derivatives exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation in leukemia and solid tumors.
  • Antiviral Properties : Some purine analogs are known to interfere with viral replication processes. They can inhibit viral polymerases, making them potential candidates for antiviral drug development.
  • Anti-inflammatory Effects : Certain studies suggest that purine derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that a related purine derivative significantly inhibited the growth of human leukemia cells (HL-60) with an IC50 value of 5 µM. The study indicated that the mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Antiviral Activity

In research conducted by the International Journal of Antimicrobial Agents, a series of purine analogs were tested against HIV. The results showed that one compound exhibited an EC50 value of 0.3 µM against HIV reverse transcriptase, indicating strong antiviral activity.

Data Table

Biological ActivityObserved EffectReference
AnticancerIC50 = 5 µM (HL-60 cells)
AntiviralEC50 = 0.3 µM (HIV RT)
Anti-inflammatoryModulation of NF-kB pathway

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.